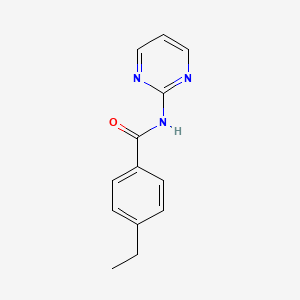![molecular formula C18H23F2N3O B5681984 N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide](/img/structure/B5681984.png)
N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,5-difluorophenyl)ethyl]-1-ethyl-3-isobutyl-1H-pyrazole-5-carboxamide, commonly known as DFE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
DFE acts as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins involved in inflammation. DFE also inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Additionally, DFE has been found to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
DFE has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). DFE has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Moreover, DFE has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFE has several advantages for lab experiments. It is readily available and can be synthesized easily. DFE is also stable under normal laboratory conditions. However, DFE has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Moreover, DFE has low bioavailability, which can limit its therapeutic efficacy.
Direcciones Futuras
DFE has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for DFE research include:
1. Investigating the potential use of DFE in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
2. Exploring the use of DFE in combination with other drugs for the treatment of cancer.
3. Investigating the potential use of DFE in the treatment of inflammatory bowel disease.
4. Studying the pharmacokinetics and pharmacodynamics of DFE to improve its therapeutic efficacy.
5. Developing new formulations of DFE to improve its solubility and bioavailability.
Conclusion:
In conclusion, DFE is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DFE acts as an inhibitor of COX-2 enzyme and modulates the expression of various genes involved in cell proliferation and apoptosis. DFE has several advantages for lab experiments, but it also has some limitations. Further research is needed to explore the potential therapeutic applications of DFE and improve its efficacy.
Métodos De Síntesis
The synthesis of DFE involves the reaction of 3,5-difluorophenylacetic acid with 2-bromoethylamine hydrobromide in the presence of triethylamine. The resulting product is then treated with isobutylmagnesium chloride, followed by N-ethyl-1H-pyrazole-5-carboxamide. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
DFE has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. DFE has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-[2-(3,5-difluorophenyl)ethyl]-2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N3O/c1-4-23-17(11-16(22-23)7-12(2)3)18(24)21-6-5-13-8-14(19)10-15(20)9-13/h8-12H,4-7H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTFNKGBEJYOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)CC(C)C)C(=O)NCCC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-({1-[2-(ethylamino)-2-oxoethyl]piperidin-3-yl}methyl)-3-(trifluoromethyl)benzamide](/img/structure/B5681901.png)
![3-{2-[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5681911.png)

![2-(4-{[3-allyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenoxy)acetamide](/img/structure/B5681922.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbutanamide](/img/structure/B5681942.png)


![(3aS*,10aS*)-2-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5681962.png)
![N-(3,4-difluorobenzyl)-3-{1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5681972.png)
![N-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5681973.png)
![2-{2-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5681982.png)

![N-cyclohexyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B5681999.png)